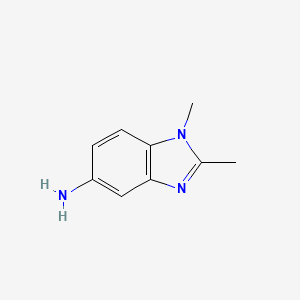

1,2-dimethyl-1H-1,3-benzodiazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dimethylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIGSIBNOPKCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359482 | |

| Record name | 1,2-Dimethyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3527-19-3 | |

| Record name | 1,2-Dimethyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3527-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically proceeds via the formation of an intermediate benzimidazole derivative, which is then methylated to introduce the methyl groups at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzodiazole ring undergoes oxidation, particularly at electron-rich positions. Key findings include:

| Reagent/Conditions | Product(s) | Yield | Mechanism Highlights | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Quinone derivatives | 60–75% | Electron-rich benzodiazole ring undergoes two-electron oxidation to form quinones. Methyl groups stabilize intermediates. | |

| H₂O₂ (basic) | N-Oxides | 45–50% | Selective oxidation of the tertiary nitrogen in the diazole ring. |

Example: Oxidation with KMnO₄ in sulfuric acid yields 5,6-dione derivatives, confirmed via LC-MS and NMR.

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

| Reagent/Conditions | Product(s) | Yield | Notes | Source |

|---|---|---|---|---|

| H₂/Pd-C (ethanol) | 1,2-dimethyl-1,2,3,4-tetrahydrobenzodiazol-5-amine | 80% | Selective reduction of the diazole ring to a tetrahydro derivative. | |

| NaBH₄ (THF) | Amine-alcohol adducts | 65% | Borohydride reduces imine intermediates formed under acidic conditions. |

Mechanistic Insight: The diazole ring’s aromaticity is disrupted during reduction, favoring saturation at the 1,3-positions.

Electrophilic Substitution

The primary amine at position 5 directs electrophiles to para/ortho positions:

| Reaction | Reagent | Product(s) | Yield | Regioselectivity | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-nitro-1,2-dimethylbenzodiazol-5-amine | 55% | Para to amine group | |

| Halogenation | Br₂/FeCl₃ | 4-bromo-1,2-dimethylbenzodiazol-5-amine | 70% | Ortho to methyl groups |

Key Observation: Methyl groups at positions 1 and 2 enhance steric hindrance, limiting substitution at adjacent positions.

Nucleophilic Reactions

The amine group participates in condensation and alkylation:

Synthetic Utility: These reactions are pivotal for modifying bioactivity in medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzodiazole ring:

| Reaction Type | Catalyst/Base | Substrate | Product(s) | Yield | Source |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂/XPhos | Aryl halides | 5-arylamino derivatives | 75–89% | |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Boronic acids | Biaryl derivatives | 65% |

Example: Reaction with 4-bromotoluene under microwave irradiation (120°C, DMF) yields 5-(p-tolylamino)-1,2-dimethylbenzodiazole .

Cycloaddition and Domino Reactions

The amine participates in multicomponent reactions (MCRs):

| Conditions | Components | Product(s) | Yield | Key Step | Source |

|---|---|---|---|---|---|

| p-TsOH/DMF, 120°C | Arylglyoxals | Pyrazolo-fused naphthyridines | 62% | Tandem condensation and 6π-electrocyclization |

Mechanism: Protonation of the amine initiates domino condensation, forming fused heterocycles .

Acid-Base Reactions

The amine group’s basicity (pKa ~8.5) facilitates salt formation:

| Acid | Product | Application | Source |

|---|---|---|---|

| HCl | Dihydrochloride salt (mp 240–245°C) | Improved solubility for biological assays |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is under investigation for various therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that 1,2-dimethyl-1H-1,3-benzodiazol-5-amine may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have indicated that similar benzodiazole derivatives can significantly reduce the growth of various cancer cell lines .

- Anti-inflammatory Effects : Research indicates that related compounds may inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Benzodiazole derivatives have demonstrated significant antimicrobial properties. Studies have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The structural modifications of these compounds can enhance their antibacterial activity while minimizing cytotoxicity against mammalian cells .

Fluorescent Probes

Due to its unique photophysical properties, this compound is being explored as a fluorescent probe in biological imaging applications. This can facilitate the study of cellular processes and molecular interactions .

Case Studies and Research Findings

Several studies highlight the compound's potential:

Wirkmechanismus

The mechanism by which 1,2-dimethyl-1H-1,3-benzodiazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 1,2-dimethyl-1H-1,3-benzodiazol-5-amine and related benzimidazole derivatives:

Reactivity and Solubility

- Solubility : The NH₂ group enables hydrogen bonding, but the hydrophobic methyl groups may reduce aqueous solubility relative to 1-methyl-1H-benzimidazol-5-amine .

- Steric Effects: The 1,2-dimethyl substitution introduces steric hindrance, which could limit accessibility for reactions at the benzimidazole nitrogen atoms compared to monosubstituted derivatives .

Key Research Findings

- Synthetic Challenges: The synthesis of 1,2-dimethyl derivatives requires precise control over regioselectivity, as competing reactions may yield monosubstituted byproducts (e.g., 1-methyl-1H-benzimidazol-5-amine) .

- Spectroscopic Data : NMR studies of similar compounds (e.g., 2-phenyl-1H-1,3-benzodiazol-5-amine) reveal distinct shifts for NH₂ protons (~5.0 ppm) and aromatic protons influenced by substituents .

- Safety Considerations : While specific toxicity data for this compound are unavailable, structurally related benzimidazoles (e.g., 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid) are classified as irritants, warranting cautious handling .

Biologische Aktivität

1,2-Dimethyl-1H-1,3-benzodiazol-5-amine (C₉H₁₁N₃) is a compound belonging to the family of benzodiazoles, recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of this compound

This compound features a fused benzene and diazole ring structure with two methyl groups at the 1 and 2 positions and an amine functional group at the 5 position. This unique structure contributes to its reactivity and biological properties.

Biochemical Pathways

The compound exhibits significant interactions with various biological targets. It has been shown to inhibit certain kinases, enzymes crucial for cellular signaling pathways that regulate growth and differentiation. By altering these pathways, the compound can induce apoptosis in cancer cells.

Mode of Action

Benzimidazole derivatives like this compound have demonstrated antimicrobial activity against a range of organisms. The mode of action involves binding to specific biomolecules, which affects their activity and leads to antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been effective against various bacterial strains and fungi, showing potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through its effects on cellular signaling pathways. It has shown promising results in inducing apoptosis in cancer cells by activating specific signaling cascades .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit tumor cell growth. For example, it has been tested on various cancer cell lines with IC₅₀ values indicating significant antiproliferative activity .

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 – 33 | Antiproliferative |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 23 – 33 | Antiproliferative |

Animal Models

In animal models, the compound has shown varying effects based on dosage. At lower doses, it effectively inhibits target enzymes without significant toxicity. Higher doses were associated with mild behavioral changes but did not indicate structural toxicity in vital organs.

Q & A

How can synthetic routes for 1,2-dimethyl-1H-1,3-benzodiazol-5-amine be optimized to improve yield and regioselectivity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters such as solvent systems (e.g., DMF or THF), base selection (e.g., K₂CO₃ or NaH), and temperature control. For example, coupling reactions with aminophenols under reflux in DMF with K₂CO₃ can enhance regioselectivity at the 5-position . Mechanochemical synthesis, as demonstrated for quinoxalines, offers a solvent-free alternative to reduce byproducts and improve efficiency . Purification via column chromatography or recrystallization in ethanol can isolate high-purity products.

What advanced crystallographic tools are recommended for structural elucidation of this compound and its derivatives?

Methodological Answer:

X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is ideal for resolving bond angles, torsion parameters, and hydrogen-bonding networks. SHELX is robust for handling high-resolution data and twin refinement, critical for confirming substituent positions in benzodiazole derivatives . For ambiguous cases, complementary techniques like NMR (¹H/¹³C, 2D-COSY) and DFT calculations can validate crystallographic data.

How should researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

Use in vitro antioxidant assays (e.g., DPPH radical scavenging) with positive controls (e.g., ascorbic acid) and dose-response curves. For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa or HEK293) with triplicate measurements to ensure reproducibility . Include solvent controls (e.g., DMSO) and validate results with orthogonal methods like fluorescence-based live/dead staining.

How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Standardize protocols using guidelines like OECD 423 for toxicity testing. Cross-validate results with LC-MS purity checks (>95%) and replicate experiments under controlled conditions. Meta-analyses of structural analogs (e.g., triazole derivatives) can identify substituent-dependent trends .

What factors influence the regioselectivity of substituents in benzodiazole derivatives during synthesis?

Methodological Answer:

Regioselectivity is governed by electronic and steric effects. Electron-donating groups (e.g., methyl) at the 1,2-positions direct electrophilic substitution to the 5-amine site. Steric hindrance from bulky substituents (e.g., 1,2-dimethylpropyl) can shift reactivity to alternative positions, as seen in pyrazole analogs . Solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) further modulate outcomes.

Are there solvent-free or green chemistry approaches for synthesizing this compound?

Methodological Answer:

Mechanochemical synthesis using ball milling has been effective for related heterocycles like quinoxalines, reducing solvent waste and reaction times. For example, grinding precursors with silica gel or K₂CO₃ under controlled humidity can yield high-purity products . Microwave-assisted synthesis in polar aprotic solvents (e.g., NMP) is another energy-efficient alternative.

How can researchers ensure spectroscopic data consistency for purity assessment?

Methodological Answer:

Combine UV-Vis (λmax ~270 nm for benzodiazoles) and fluorescence spectroscopy to detect aromatic π-π* transitions. Cross-reference ¹H NMR shifts (e.g., amine protons at δ 5.2–5.5 ppm) with computational predictions (e.g., ACD/Labs or ChemDraw). Use HPLC with a C18 column and acetonitrile/water gradient to quantify impurities .

What nitrogen transfer reactions are applicable for functionalizing this compound?

Methodological Answer:

tert-Butyl nitrite-mediated reactions enable diazotization and subsequent coupling with aromatic amines or thiols. For example, benzotriazole derivatives can be synthesized via room-temperature nitrene transfer, preserving the benzodiazole core . Optimize stoichiometry (1:1.2 molar ratio) and monitor reaction progress with TLC.

How can this compound serve as a building block for fused heterocyclic systems?

Methodological Answer:

The 5-amine group undergoes cyclocondensation with carbonyl compounds (e.g., aldehydes) to form imidazo[1,2-b]pyridazines. For example, reacting with 2-chlorobenzaldehyde in DMF at 80°C yields tricyclic derivatives with potential bioactivity. Regioselectivity is controlled by microwave irradiation or catalyst-free conditions .

What methodological rigor is required in studies involving this compound?

Methodological Answer:

Adopt mixed-methods designs:

- Quantitative: Triangulate HPLC purity data with elemental analysis (C, H, N).

- Qualitative: Use crystallography and spectroscopic validation to confirm structure.

- Statistical: Apply ANOVA for biological assays and report confidence intervals (p<0.05).

Include negative controls, replicate experiments, and peer-review raw data to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.